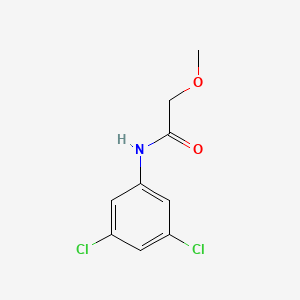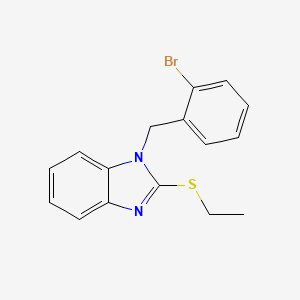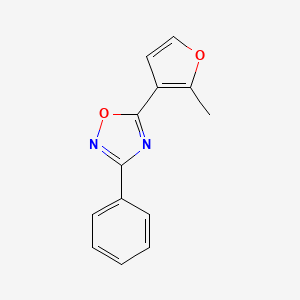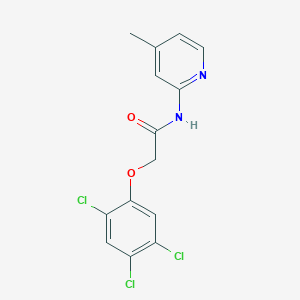![molecular formula C16H15ClN4S B5797555 3-{5-[(2-chlorobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5797555.png)
3-{5-[(2-chlorobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{5-[(2-chlorobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}pyridine is a chemical compound that has gained significant attention in scientific research. This compound is a member of the 1,2,4-triazole family, which has been extensively studied for their diverse biological activities.
Wirkmechanismus
The mechanism of action of 3-{5-[(2-chlorobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}pyridine is not fully understood. However, studies have suggested that this compound exerts its biological activities through various mechanisms, including inhibition of enzymes, induction of apoptosis, and modulation of signaling pathways.
Biochemical and Physiological Effects:
3-{5-[(2-chlorobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}pyridine has shown various biochemical and physiological effects, including:
1. Inhibition of enzymes: This compound has been shown to inhibit various enzymes, including proteases and kinases.
2. Induction of apoptosis: Studies have shown that 3-{5-[(2-chlorobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}pyridine can induce apoptosis in cancer cells.
3. Modulation of signaling pathways: This compound has been shown to modulate various signaling pathways, including the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-{5-[(2-chlorobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}pyridine in lab experiments include its potent biological activities and diverse mechanisms of action. However, the limitations of using this compound include its potential toxicity and lack of specificity towards certain targets.
Zukünftige Richtungen
There are several future directions for the scientific research of 3-{5-[(2-chlorobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}pyridine, including:
1. Development of novel derivatives: The synthesis of novel derivatives of this compound can help to improve its potency and specificity towards certain targets.
2. Investigation of its pharmacokinetics: The pharmacokinetics of this compound are not fully understood, and further studies are needed to determine its absorption, distribution, metabolism, and excretion.
3. Evaluation of its in vivo efficacy: Studies have mainly focused on the in vitro efficacy of this compound, and further studies are needed to evaluate its in vivo efficacy in animal models.
4. Exploration of its potential therapeutic applications: The diverse biological activities of this compound make it a promising candidate for the treatment of various diseases, including cancer, fungal infections, and oxidative stress-related diseases.
Conclusion:
In conclusion, 3-{5-[(2-chlorobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}pyridine is a chemical compound that has gained significant attention in scientific research. This compound has shown promising results in various scientific research applications, including antifungal and anticancer activities. Its diverse mechanisms of action make it a promising candidate for the development of novel therapeutics. However, further studies are needed to fully understand its pharmacokinetics and in vivo efficacy.
Synthesemethoden
The synthesis of 3-{5-[(2-chlorobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}pyridine can be achieved through a multistep process. The first step involves the reaction of 2-chlorobenzyl chloride with sodium hydrosulfide to form 2-chlorobenzyl mercaptan. This intermediate is then reacted with ethyl acetoacetate and ammonium acetate to form 4-ethyl-5-mercapto-1,2,4-triazole. Finally, the reaction of 4-ethyl-5-mercapto-1,2,4-triazole with 2-bromopyridine in the presence of potassium carbonate yields 3-{5-[(2-chlorobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}pyridine.
Wissenschaftliche Forschungsanwendungen
3-{5-[(2-chlorobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}pyridine has been extensively studied for its diverse biological activities. This compound has shown promising results in various scientific research applications, including:
1. Antifungal activity: 3-{5-[(2-chlorobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}pyridine has shown potent antifungal activity against various fungal strains, including Candida albicans and Aspergillus fumigatus.
2. Anticancer activity: Studies have shown that 3-{5-[(2-chlorobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}pyridine has potent anticancer activity against various cancer cell lines, including breast cancer, colon cancer, and lung cancer.
3. Antioxidant activity: This compound has shown significant antioxidant activity, which can help to prevent oxidative stress-related diseases.
Eigenschaften
IUPAC Name |
3-[5-[(2-chlorophenyl)methylsulfanyl]-4-ethyl-1,2,4-triazol-3-yl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4S/c1-2-21-15(12-7-5-9-18-10-12)19-20-16(21)22-11-13-6-3-4-8-14(13)17/h3-10H,2,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCRQXBFFTSUFSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC2=CC=CC=C2Cl)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{5-[(2-chlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}pyridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-(2,4-dichlorophenyl)-N'-[(3,4,5-triethoxybenzoyl)oxy]ethanimidamide](/img/structure/B5797503.png)


![2-[(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-N-(2-methoxyphenyl)hydrazinecarbothioamide](/img/structure/B5797525.png)
![N-cyclohexyl-2-[(4,6-dimethyl-2-pyrimidinyl)amino]-4,5-dihydro-1H-imidazole-1-carboxamide](/img/structure/B5797526.png)




![5-chloro-2-{[4-(propionylamino)benzoyl]amino}benzoic acid](/img/structure/B5797567.png)